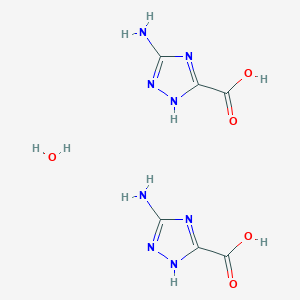
4-Chloro-2-isopropoxybenzoic acid
Overview
Description
4-Chloro-2-isopropoxybenzoic acid, or 4-CIPBA, is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid that is soluble in many organic solvents. 4-CIPBA has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a starting material in the synthesis of a variety of compounds, such as pharmaceuticals, fragrances, and dyes. It is also used as an intermediate in organic synthesis. 4-CIPBA has been studied extensively for its biochemical and physiological effects and its potential applications in laboratory experiments.
Scientific Research Applications
Solid-State Versatility
4-Chloro-2-isopropoxybenzoic acid demonstrates solid-state versatility in molecular salts and cocrystals. It participates in forming stable molecular structures, primarily through hydrogen and halogen bond interactions, which are crucial for its structural integrity and chemical reactivity. This characteristic is essential for its use in various applications, including pharmaceuticals and materials science. For instance, the molecular salts of 2-Chloro-4-nitrobenzoic acid (a compound structurally similar to 4-Chloro-2-isopropoxybenzoic acid) exhibit significant solid-state versatility due to halogen bonds in their crystal structures, emphasizing the importance of such interactions in these compounds (Oruganti et al., 2017).
Role in Heterocyclic Synthesis
The compound plays a pivotal role in heterocyclic synthesis, acting as a building block for constructing various heterocyclic scaffolds. Its reactivity and structural flexibility make it suitable for synthesizing diverse heterocyclic structures, which are fundamental in developing pharmaceuticals and agrochemicals. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, which shares similar halogen substitutions with 4-Chloro-2-isopropoxybenzoic acid, is used as a multireactive building block in heterocyclic oriented synthesis, emphasizing the versatility of such chloro-substituted benzoic acids in constructing diverse heterocyclic structures (Křupková et al., 2013).
Environmental Implications and Treatment
4-Chloro-2-isopropoxybenzoic acid, due to its structural properties, is relevant in environmental science, particularly in understanding and treating pollution. Its related compounds are used as intermediates in synthetic processes, and their degradation products are crucial in evaluating and mitigating environmental pollution. For example, similar chlorinated aromatic compounds like 3-chloro-4-hydroxybenzoic acid undergo gamma irradiation-induced degradation, highlighting the significance of understanding the degradation pathways of such compounds for environmental treatment processes (Chu & Wang, 2016).
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYLIQNMPUVQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-isopropoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![7,7-Dimethyl-1-(((4-(2-pyridyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6331475.png)
